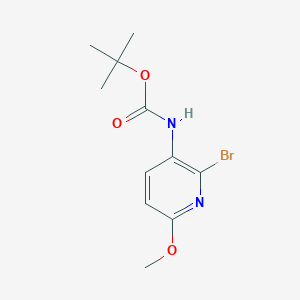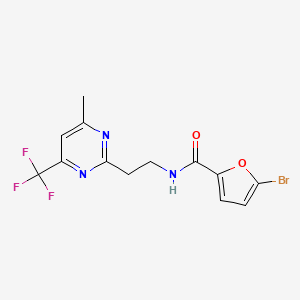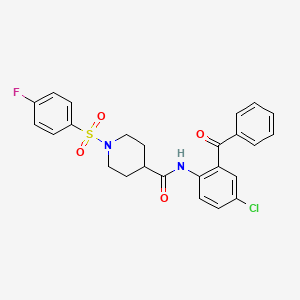
N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H22ClFN2O4S and its molecular weight is 500.97. The purity is usually 95%.
BenchChem offers high-quality N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Properties
A study conducted by Sonda et al. (2004) synthesized a series of benzamide derivatives, including compounds similar to N-(2-benzoyl-4-chlorophenyl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide. These compounds were evaluated for their effects on gastrointestinal motility, highlighting their potential as selective serotonin 4 (5-HT4) receptor agonists. The research aimed to develop novel prokinetic agents with reduced side effects by exploring the selective activation of 5-HT4 receptors, which can enhance gastric emptying and defecation (S. Sonda, K. Katayama, Toshio Kawahara, N. Sato, K. Asano, 2004).
Anti-Acetylcholinesterase Activity
Research by Sugimoto et al. (1990) focused on the synthesis and evaluation of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives for anti-acetylcholinesterase (anti-AChE) activity. These compounds, by modifying the benzamide moiety, showed significant potential as inhibitors of acetylcholinesterase, making them candidates for the development of antidementia agents. One compound, in particular, demonstrated a high affinity for AChE, suggesting its utility in enhancing acetylcholine content in the brain and serving as a potential therapeutic agent for dementia (H. Sugimoto, Y. Tsuchiya, H. Sugumi, K. Higurashi, N. Karibe, Y. Iimura, A. Sasaki, Y. Kawakami, T. Nakamura, S. Araki, 1990).
Material Science Applications
A study by Pasquale and Recca (1998) explored the synthesis and characterization of meta-linked polyamides containing sulfone, ether, and ketone linkages. This research is relevant to the scientific applications of the chemical compound , as it involves the synthesis of high molecular weight aromatic polyamides with potential applications in material science. The study focused on the effects of different structures on properties such as solubility, molecular weight, glass transition temperatures, and thermal behavior (G. Pasquale, A. Recca, 1998).
Antipathogenic Activity
Research by Limban, Marutescu, and Chifiriuc (2011) synthesized and characterized new thiourea derivatives, investigating their antipathogenic activity. This study, though not directly mentioning the exact chemical compound , is relevant due to its focus on synthesizing compounds with significant antibacterial properties, especially against strains known for biofilm formation. The study's findings highlight the potential of these derivatives in developing novel antimicrobial agents with antibiofilm properties (Carmen Limban, L. Marutescu, M. Chifiriuc, 2011).
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-1-(4-fluorophenyl)sulfonylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22ClFN2O4S/c26-19-6-11-23(22(16-19)24(30)17-4-2-1-3-5-17)28-25(31)18-12-14-29(15-13-18)34(32,33)21-9-7-20(27)8-10-21/h1-11,16,18H,12-15H2,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZICHZWEAXHRDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(1-methylpyrrol-2-yl)methyl]-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B2871214.png)
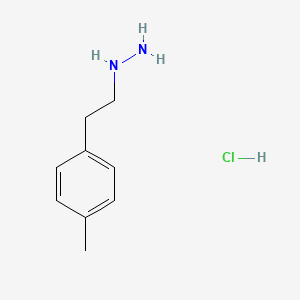
![5,6-dimethyl-N-(3-methylbutyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2871217.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2871221.png)
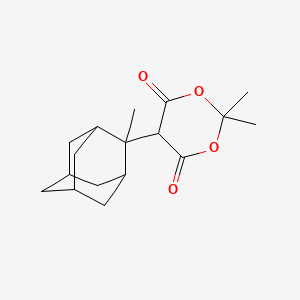
![3-(1H-indol-3-yl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)propan-1-one](/img/structure/B2871224.png)
![3-(4-Methoxyphenyl)-6-[[3-(trifluoromethyl)phenyl]methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2871226.png)
![N1-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(4-phenylbutan-2-yl)oxalamide](/img/structure/B2871227.png)
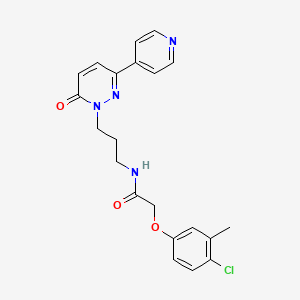
![tert-Butyl (3-(bromomethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B2871230.png)
